molecular formula C5H9NO3 B12291195 2-Amino-2-(1-hydroxycyclopropyl)acetic acid

2-Amino-2-(1-hydroxycyclopropyl)acetic acid

Cat. No.: B12291195
M. Wt: 131.13 g/mol
InChI Key: PMDLOOQFASKEJA-UHFFFAOYSA-N
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Description

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid is a chiral amino acid derivative characterized by the presence of a cyclopropyl ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common approach is the cyclopropanation of an unsaturated amino acid derivative using a cyclopropanating agent such as diazomethane or a transition metal catalyst. The resulting cyclopropyl amino acid can then be hydroxylated under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a cyclopropyl ketone, while reduction of the amino group may produce a cyclopropylamine.

Scientific Research Applications

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl ring may also contribute to the compound’s binding affinity and specificity by providing a rigid and sterically constrained structure.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(1-hydroxyethyl)acetic acid: Similar structure but with an ethyl group instead of a cyclopropyl ring.

    2-Amino-2-(1-hydroxypropyl)acetic acid: Contains a propyl group instead of a cyclopropyl ring.

Uniqueness

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Biological Activity

2-Amino-2-(1-hydroxycyclopropyl)acetic acid, commonly referred to as (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid, is a chiral amino acid derivative characterized by its unique cyclopropyl and hydroxyl groups. With the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol, this compound has garnered attention for its potential biological activities and therapeutic applications. This article aims to explore the biological activity of this compound by examining its mechanisms of action, interactions with biological systems, and potential applications in medicine and biochemistry.

The biological activity of (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may influence enzyme mechanisms and protein-ligand interactions, which are crucial for cellular processes.

Key Mechanisms:

  • Enzyme Inhibition: Similar to other amino acids, this compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding: Studies suggest that (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid can bind with high affinity to various receptors, impacting signal transduction pathways.

Comparative Analysis with Similar Compounds

The structural features of (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid allow for comparisons with other compounds that exhibit biological activity. Below is a table summarizing these comparisons:

Compound NameStructural FeaturesUnique Aspects
(R)-2-Amino-2-(1-hydroxycyclopropyl)acetic acidEnantiomer with opposite stereochemistryDifferences in biological activity due to chirality
CyclopropylglycineContains a cyclopropyl group but lacks hydroxyl groupUsed as an analog in neurotransmitter studies
HydroxyprolineContains a hydroxyl group but lacks cyclopropane ringImportant in collagen synthesis

The unique combination of the cyclopropyl ring and hydroxyl group in (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid imparts distinct chemical properties that enhance its biological relevance.

Therapeutic Applications

Recent studies have indicated potential therapeutic applications for (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid in various fields:

  • Neuropharmacology: Due to its structural similarity to neurotransmitters, it may play a role in modulating synaptic transmission.
  • Antiviral Properties: Preliminary research suggests that derivatives of this compound could exhibit antiviral activity against pathogens like SARS-CoV-2 by interacting with viral proteins .

In Vitro Studies

In vitro studies have demonstrated that (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid can modulate cellular processes through its interaction with specific receptors and enzymes. For instance, binding assays have shown promising results in identifying its potential as a lead compound for drug development targeting various diseases .

Properties

IUPAC Name

2-amino-2-(1-hydroxycyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDLOOQFASKEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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